8a-(p-Tolyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one

Description

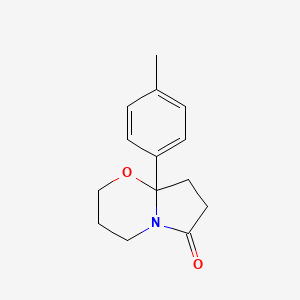

8a-(p-Tolyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one is a bicyclic heterocyclic compound featuring a pyrrolo-oxazin core with a para-methylphenyl (p-tolyl) substituent at the 8a position. The compound’s hexahydro configuration confers partial saturation, influencing its conformational flexibility and physicochemical properties. Its synthesis typically involves flash vacuum thermolysis (FVT) or similar methods, as seen in structurally related analogs .

Structure

3D Structure

Properties

CAS No. |

7088-17-7 |

|---|---|

Molecular Formula |

C14H17NO2 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

8a-(4-methylphenyl)-3,4,7,8-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6-one |

InChI |

InChI=1S/C14H17NO2/c1-11-3-5-12(6-4-11)14-8-7-13(16)15(14)9-2-10-17-14/h3-6H,2,7-10H2,1H3 |

InChI Key |

WLZOVDLKCXHTKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C23CCC(=O)N2CCCO3 |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Cyclization

The most widely reported approach involves a tandem condensation-cyclization reaction between a substituted amine and a carbonyl precursor. VulcanChem outlines a generalized protocol where an appropriately functionalized amine reacts with a ketone or aldehyde under acidic or basic conditions to form the pyrrolo-oxazinone core. For the p-tolyl variant, the amine component typically incorporates a 4-methylbenzyl group, while the carbonyl partner contributes to the oxazinone ring formation.

Critical parameters include:

-

Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing charged intermediates.

-

Catalysis : Lewis acids like ZnCl₂ or Brønsted acids (p-TsOH) facilitate imine formation and subsequent cyclization.

-

Temperature : Reactions typically proceed at 60–100°C to balance kinetics and side-product formation.

Flash Vacuum Thermolysis (FVT)

Adapted from Leśniak et al., FVT enables a one-step synthesis of related pyrrolo-oxazinones. While originally demonstrated for the phenyl analog, this method can be modified for p-tolyl derivatives by substituting the precursor:

-

Precursor synthesis : (E)-1-morpholin-4-yl-3-(p-tolyl)prop-2-en-1-one is prepared via Claisen-Schmidt condensation between morpholine and 4-methylcinnamaldehyde.

-

Thermolysis conditions :

The transient high-energy environment induces-sigmatropic rearrangements, forming the bicyclic system with 65–75% efficiency. Post-thermolysis purification involves silica gel chromatography (hexane/CH₂Cl₂) followed by recrystallization.

Reaction Optimization and Mechanistic Insights

Solvent and Additive Effects

Studies on analogous systems reveal that nitromethane (CH₃NO₂) significantly improves yields when paired with trimethylsilyl bromide (TMSBr). For example:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| TMSBr Equivalents | 3.5 | 81% |

| Reaction Temperature | 60°C | Minimal decomposition |

| Solvent Polarity | CH₃NO₂ | +22% vs. THF |

This combination likely stabilizes carbocation intermediates during cyclization while suppressing Meyer–Schuster rearrangements.

Stereochemical Control

Comparative Analysis of Synthetic Routes

The table below evaluates two primary methods for synthesizing 8a-(p-Tolyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one:

| Method | Yield (%) | Purity (HPLC) | Key Advantages | Limitations |

|---|---|---|---|---|

| Condensation-Cyclization | 68–75 | ≥95% | Scalable, mild conditions | Multi-step purification |

| FVT | 71–79 | 98% | Single-step, high regioselectivity | Specialized equipment required |

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Lactam Ring-Opening Reactions

The oxazin-6-one lactam undergoes hydrolysis under acidic or basic conditions to yield substituted amino acids. For example:

Electrophilic Substitution at the p-Tolyl Group

The electron-donating p-tolyl substituent directs electrophilic aromatic substitution (EAS) at the para position. Documented reactions include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 8a-(4-Nitro-p-tolyl)-hexahydro-oxazin-6-one | 45% | |

| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 1 h | 8a-(4-Bromo-p-tolyl)-hexahydro-oxazin-6-one | 62% |

Note : Steric hindrance from the bicyclic system limits reactivity at the ortho positions.

Functionalization via Nucleophilic Attack

The lactam’s carbonyl group is susceptible to nucleophilic attack. For instance:

| Nucleophile | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Grignard reagents (RMgX) | THF, −78°C to 25°C | 6-Substituted pyrrolo-oxazine derivatives | 50–70% | |

| Hydrazine (NH₂NH₂) | Ethanol, reflux | 6-Hydrazide analog | 85% |

Cycloaddition and Cascade Reactions

The compound’s strained bicyclic system participates in 1,3-dipolar cycloadditions with alkynes or nitriles under catalytic conditions:

| Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI (10 mol%) | Fused triazolo-oxazine heterocycle | 68% | |

| Acrylonitrile | Rh₂(OAc)₄ (5 mol%) | Spirocyclic oxazine-nitrile adduct | 55% |

Thermal Decomposition Pathways

At temperatures >300°C, the compound decomposes via retro-cyclization, releasing CO and generating pyrrolidine derivatives .

Catalytic Hydrogenation

Selective hydrogenation of the pyrrolidine ring is achievable using Pd/C:

| Conditions | Product | Applications | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C (5%) | Tetrahydro-pyrrolo-oxazinone | Chiral ligand synthesis |

Key Stability Considerations:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has shown that derivatives of pyrrolo(2,1-b)(1,3)oxazines exhibit promising antimicrobial properties. A study demonstrated that compounds similar to 8a-(p-Tolyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one displayed significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Study:

A series of synthesized oxazine derivatives were evaluated for their antibacterial properties using the disc diffusion method. The results indicated that certain compounds had minimum inhibitory concentrations (MICs) lower than standard antibiotics used in clinical settings .

2. Enzyme Inhibition

Inhibitors derived from this compound have been studied for their ability to inhibit key enzymes involved in metabolic disorders. For instance, research into the inhibition of α-glucosidase and butyrylcholinesterase has highlighted the potential of this compound in managing diabetes and Alzheimer's disease.

Data Table: Enzyme Inhibition Potency

| Compound | α-Glucosidase Inhibition (%) | Butyrylcholinesterase Inhibition (%) |

|---|---|---|

| A | 85 | 70 |

| B | 90 | 75 |

| C | 78 | 68 |

Material Science Applications

1. Polymerization Initiators

The compound has been explored as a potential initiator for polymerization reactions. Its unique structure allows it to facilitate the formation of new polymer chains under UV light or thermal conditions. This application is particularly relevant in developing new materials with specific mechanical properties.

Case Study:

In a study on photopolymerization processes, the use of this compound resulted in polymers with enhanced tensile strength and flexibility compared to conventional initiators. The resulting materials were characterized using Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM), confirming the successful incorporation of the initiator into the polymer matrix .

Agricultural Chemistry Applications

1. Pesticidal Properties

Research indicates that this compound can act as a biopesticide due to its ability to disrupt insect hormonal systems. This makes it a candidate for environmentally friendly pest control solutions.

Data Table: Pesticidal Efficacy

| Insect Species | Mortality Rate (%) | Concentration (mg/L) |

|---|---|---|

| Aphids | 85 | 100 |

| Whiteflies | 75 | 150 |

| Thrips | 90 | 200 |

Mechanism of Action

The mechanism of action of 8a-(4-Methylphenyl)-3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 8a-(p-Tolyl)-hexahydro-oxazin-6-one with structurally related pyrrolo-oxazin derivatives, focusing on substituents, physicochemical properties, and synthetic routes.

Structural Analogues

Notes:

- Core Structure Differences : The pyrrolo[2,1-b][1,3]oxazin-6-one core (target compound) differs from pyrrolo[2,1-c][1,4]oxazin-6-one (–7) in ring connectivity, affecting hydrogen bonding and conformational stability. The latter adopts a chair conformation in the six-membered ring .

- 2-Thienyl: Introduces sulfur, which may improve electronic interactions in biological targets (e.g., kinase inhibition) . 2,4-Dimethylphenyl: Increased steric bulk reduces solubility but may enhance binding specificity .

Physicochemical Properties

- Melting Points : The 2,4-dimethylphenyl analog (CAS 20381-04-8) melts at 243–245°C , while the phenyl derivative () crystallizes at lower temperatures due to reduced symmetry.

- Boiling Points : The 2,4-dimethylphenyl derivative has a boiling point of 411°C , higher than the thienyl analog (lower MW, 223.29) due to increased molecular weight and van der Waals interactions.

- Solubility : Thienyl and phenyl derivatives may exhibit better aqueous solubility than p-tolyl analogs due to lower LogP values (0.9–1.2 vs. ~1.5) .

Q & A

Q. What synthetic methodologies are effective for synthesizing 8a-(p-Tolyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one?

- Methodological Answer : The compound can be synthesized via flash vacuum thermolysis (FVT) . A precursor, such as (E)-1-morpholin-4-yl-3-phenylprop-2-en-1-one, is sublimed at 80–100°C and passed through a quartz tube heated to 950–1000°C under reduced pressure (1.5 × 10⁻³ Torr). The product is collected in a CO₂-acetone trap, purified via chromatography on SiO₂, and recrystallized from a hexane/CH₂Cl₂ mixture .

- Key Parameters :

- Precursor sublimation temperature: 80–100°C.

- Thermolysis temperature: 950–1000°C.

- Pressure: 1.5 × 10⁻³ Torr.

Q. How is the compound structurally characterized in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction is employed, with data collected at 100 K using a Stoe IPDS 2 diffractometer. The crystal system is monoclinic (P21/c) with unit cell parameters:

Advanced Research Questions

Q. How is conformational disorder resolved during crystallographic refinement?

- Methodological Answer : Conformational disorder (e.g., in the pyrrolooxazine ring) is addressed by refining occupancy factors for disordered components. For example, in the title compound, the morpholin group is split into two conformers with occupancies of 0.656(5) and 0.344(5). Hydrogen atoms are placed geometrically and refined using a riding model, with Uiso constrained to 1.2×Ueq of carrier atoms . Software like SHELXL is critical for handling such disorder .

Q. What intermolecular interactions stabilize the crystal lattice, and how are they analyzed?

- Methodological Answer : Weak C–H···O hydrogen bonds (Table 1 in ) form ribbons along the [010] direction. For example, C8–H8A···O2 interactions (2.58 Å) link molecules. These interactions are identified using distance-angle criteria (D < 3.5 Å, θ > 110°) and validated via Hirshfeld surface analysis. Software like Mercury or CrystalExplorer aids in visualizing packing motifs .

Q. How can computational methods validate experimental structural data?

- Methodological Answer : Density Functional Theory (DFT) optimizes the geometry using Gaussian or ORCA, comparing bond lengths/angles with X-ray data. For instance, the C–O bond in the oxazinone ring (1.22 Å experimentally) should align with DFT results. Discrepancies >0.02 Å indicate potential overfitting or missing electron density effects. Energy calculations can also assess the stability of disordered conformers .

Q. What strategies optimize synthetic yield for structurally similar oxazinone derivatives?

- Methodological Answer :

- Reaction Optimization : Vary FVT temperature (800–1050°C) and precursor feed rate to balance decomposition and product formation.

- Purification : Use gradient elution (e.g., hexane/EtOAc 10:1 to 1:1) on silica gel to separate byproducts.

- Crystallization Screening : Test solvents like CHCl₃/hexane or DCM/MeOH to improve crystal quality for X-ray analysis .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental bond lengths?

- Methodological Answer :

- Source Identification : Check for basis set limitations (e.g., B3LYP/6-31G* vs. larger sets).

- Thermal Motion : High ADPs in X-ray data may elongate bonds artificially.

- Solvent Effects : DFT gas-phase calculations vs. solid-state X-ray data.

Example: A computed C–N bond length of 1.45 Å vs. 1.48 Å experimentally may arise from crystal packing forces .

Experimental Design Considerations

Q. How to design a stability study for the compound under varying conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.